2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine
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Overview
Description
2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine is a pyrimidine derivative characterized by the presence of chlorine, fluorine, and trifluoromethyl groups attached to the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of boron reagents with halogenated pyrimidines under palladium catalysis . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions is crucial for efficient industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. Reaction conditions often involve mild temperatures and the use of solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while substitution reactions can yield various substituted pyrimidines .
Scientific Research Applications
2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets and pathways. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The chlorine and fluorine atoms contribute to its reactivity and binding affinity with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-(trifluoromethyl)pyrimidine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness
2-Chloro-4-fluoro-5-(trifluoromethyl)pyrimidine is unique due to the specific arrangement of its substituents, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C5HClF4N2 |
---|---|
Molecular Weight |
200.52 g/mol |
IUPAC Name |
2-chloro-4-fluoro-5-(trifluoromethyl)pyrimidine |
InChI |
InChI=1S/C5HClF4N2/c6-4-11-1-2(3(7)12-4)5(8,9)10/h1H |
InChI Key |
QERTWOLNRONPFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NC(=N1)Cl)F)C(F)(F)F |
Origin of Product |
United States |
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